molecular formula C6H9LiO3 B13910323 Lithium salt 3-(oxetan-2-YL)propanoic acid

Lithium salt 3-(oxetan-2-YL)propanoic acid

Katalognummer: B13910323
Molekulargewicht: 136.1 g/mol
InChI-Schlüssel: KSHCKISHUUSCRW-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lithium salt;3-(oxetan-2-yl)propanoic acid is a compound with the chemical formula C6H9LiO3 It is a lithium salt derivative of 3-(oxetan-2-yl)propanoic acid This compound is of interest due to its unique structural features, which include an oxetane ring and a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of lithium salt;3-(oxetan-2-yl)propanoic acid typically involves the reaction of 3-(oxetan-2-yl)propanoic acid with a lithium base. One common method is to dissolve 3-(oxetan-2-yl)propanoic acid in an appropriate solvent, such as tetrahydrofuran (THF), and then add a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of lithium salt;3-(oxetan-2-yl)propanoic acid can be scaled up by using larger reaction vessels and more efficient mixing and heating systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Lithium salt;3-(oxetan-2-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the oxetane ring to other functional groups.

    Substitution: The lithium ion can be substituted with other cations or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used to substitute the lithium ion, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional functional groups, while reduction may produce simpler hydrocarbon structures.

Wissenschaftliche Forschungsanwendungen

Lithium salt;3-(oxetan-2-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of lithium salt;3-(oxetan-2-yl)propanoic acid involves its interaction with various molecular targets. The oxetane ring can participate in ring-opening reactions, which can lead to the formation of new chemical bonds. The lithium ion can also interact with biological molecules, potentially affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(oxetan-2-yl)propanoic acid: The parent compound without the lithium ion.

    Lithium acetate: Another lithium salt with different structural features.

    Oxetane derivatives: Compounds with similar oxetane rings but different substituents.

Uniqueness

Lithium salt;3-(oxetan-2-yl)propanoic acid is unique due to the combination of the oxetane ring and the lithium ion This combination imparts specific chemical and physical properties that are not found in other similar compounds

Eigenschaften

Molekularformel

C6H9LiO3

Molekulargewicht

136.1 g/mol

IUPAC-Name

lithium;3-(oxetan-2-yl)propanoate

InChI

InChI=1S/C6H10O3.Li/c7-6(8)2-1-5-3-4-9-5;/h5H,1-4H2,(H,7,8);/q;+1/p-1

InChI-Schlüssel

KSHCKISHUUSCRW-UHFFFAOYSA-M

Kanonische SMILES

[Li+].C1COC1CCC(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.